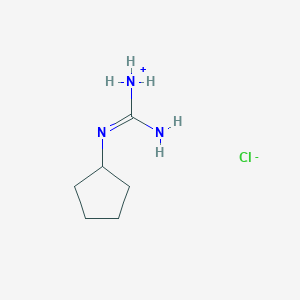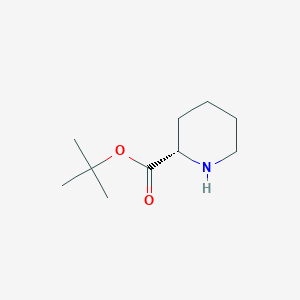![molecular formula C35H32N4O4 B177624 N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide CAS No. 125515-31-3](/img/structure/B177624.png)
N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide is a useful research compound. Its molecular formula is C35H32N4O4 and its molecular weight is 572.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide is a compound of interest in the field of medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. For instance, research has demonstrated the synthesis of new heterocyclic compounds by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, leading to derivatives that exhibit significant biological activities (Kuznetsov et al., 2007). Similarly, the synthesis of pyrido[3,4-d]pyrimidines involves the condensation of related compounds, yielding products that are crucial in further pharmaceutical research (Ratemi et al., 1993).
Antimicrobial and Antiproliferative Applications
The structural moiety of N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide serves as a backbone in the development of compounds with antimicrobial properties. Research by Devarasetty et al. (2019) highlights the synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, where morpholine substitution has shown potent anti-bacterial activity (Devarasetty et al., 2019). Moreover, compounds derived from similar structures have been investigated for their antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2015).
Enzyme Inhibition and Biological Activity
Compounds structurally related to N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide have been evaluated for their enzyme inhibition properties and biological activities. For example, the synthesis and evaluation of heterocyclic carboxamides, including those with morpholine groups, have shown promise as potential antipsychotic agents, suggesting a broad spectrum of pharmacological activities (Norman et al., 1996).
Mechanism of Action
Target of Action
The compound, also known as N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide, is a purine nucleoside analog . The primary targets of purine nucleoside analogs are typically enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase . These enzymes play crucial roles in DNA replication and repair, making them key targets for many antitumor agents .
Mode of Action
The compound interacts with its targets by mimicking the structure of natural purine nucleosides, which are the building blocks of DNA . By integrating into the DNA during replication, it can cause premature termination of the growing DNA chain . This results in the inhibition of DNA synthesis and induction of apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway, leading to the disruption of DNA replication and repair . This can trigger the intrinsic apoptosis pathway, resulting in cell death . The downstream effects include the reduction of tumor growth and proliferation .
Pharmacokinetics
Like other purine nucleoside analogs, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This leads to the death of tumor cells, thereby reducing tumor growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
N-[1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O4/c40-25-30-23-38(24-32(43-30)39-22-21-31(37-34(39)42)36-33(41)26-13-5-1-6-14-26)35(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,30,32,40H,23-25H2,(H,36,37,41,42)/t30-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFVVKPXZHMPKX-XDFJSJKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125515-31-3 |
Source


|
| Record name | Benzamide, N-[1,2-dihydro-1-[6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-, (2R-cis)- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B177542.png)


![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)

![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)



![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)


![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)